REACTION_CXSMILES
|
COC1C=CC2NC3C(C)=C4C=CN=CC4=C(C)C=3C=2C=1.C(I)CCC.[CH3:27][O:28][C:29]1[CH:41]=[CH:40][C:39]2[N:38]([CH2:42]CCC)[C:37]3[C:36]([CH3:46])=[C:35]4[CH:47]=[CH:48][N:49]=[CH:50][C:34]4=[C:33]([CH3:51])[C:32]=3[C:31]=2[CH:30]=1>>[CH3:27][O:28][C:29]1[CH:41]=[CH:40][C:39]2[N:38]([CH3:42])[C:37]3[C:36]([CH3:46])=[C:35]4[CH:47]=[CH:48][N:49]=[CH:50][C:34]4=[C:33]([CH3:51])[C:32]=3[C:31]=2[CH:30]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=2C=3C(=C4C(=C(C3NC2C=C1)C)C=CN=C4)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)I
|
Name
|
9-methoxy-5,11-dimethyl-6-butyl-6H-pyrido[4,3-b]carbazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=2C=3C(=C4C(=C(C3N(C2C=C1)CCCC)C)C=CN=C4)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=2C=3C(=C4C(=C(C3N(C2C=C1)C)C)C=CN=C4)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |